

Application Notes and Protocols for the Synthesis of 4-Bromo-3-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 4-Bromo-3-hydroxybenzaldehyde

Cat. No.: B1283328

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This document provides a comprehensive guide for the synthesis of **4-Bromo-3-hydroxybenzaldehyde**, an important intermediate in organic synthesis and for the preparation of various biologically active compounds. The following sections detail the experimental protocol, present key quantitative data, and illustrate the reaction pathway.

Application Notes

4-Bromo-3-hydroxybenzaldehyde serves as a crucial building block in medicinal chemistry and drug development. Its functional groups—aldehyde, hydroxyl, and bromo—offer multiple reaction sites for the construction of more complex molecules. It is utilized in the synthesis of pharmaceuticals and other specialty chemicals. The bromination of 3-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction, where the hydroxyl group directs the incoming electrophile to the ortho and para positions.

Experimental Protocol

This protocol outlines the synthesis of **4-Bromo-3-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde.

Materials:

- 3-hydroxybenzaldehyde
- Dichloromethane (CH_2Cl_2)

- Liquid bromine (Br_2)
- Water (H_2O)
- Liquid alkali (e.g., NaOH solution) for pH adjustment
- Toluene

Equipment:

- Reaction vessel
- Stirring apparatus
- Dropping funnel
- Cooling bath (e.g., ice bath)
- Filtration apparatus
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a clean reaction vessel, add 35.4 g of 3-hydroxybenzaldehyde and 212 ml of dichloromethane.[\[1\]](#)
- Inert Atmosphere: Purge the reaction vessel with nitrogen by evacuating and refilling it three times to ensure an inert atmosphere.[\[1\]](#)
- Cooling: Stir the mixture and cool it to below 0 °C using a cooling bath.[\[1\]](#)
- Bromination: Slowly add 35.4 g of liquid bromine dropwise to the cooled reaction mixture.[\[1\]](#)
- Quenching: After the addition of bromine is complete, add 250 ml of water to the reaction mixture.[\[1\]](#)
- Neutralization: Adjust the pH of the solution to neutral using a liquid alkali.[\[1\]](#)

- Filtration: Cool the mixture and filter the resulting precipitate.[1]
- Purification:
 - Dissolve the wet product in 354 ml of toluene.[1]
 - Separate the aqueous layer.[1]
 - Heat the organic phase to reflux.[1]
 - Filter the hot solution.[1]
 - Dry the final product to obtain **4-bromo-3-hydroxybenzaldehyde**.[1]

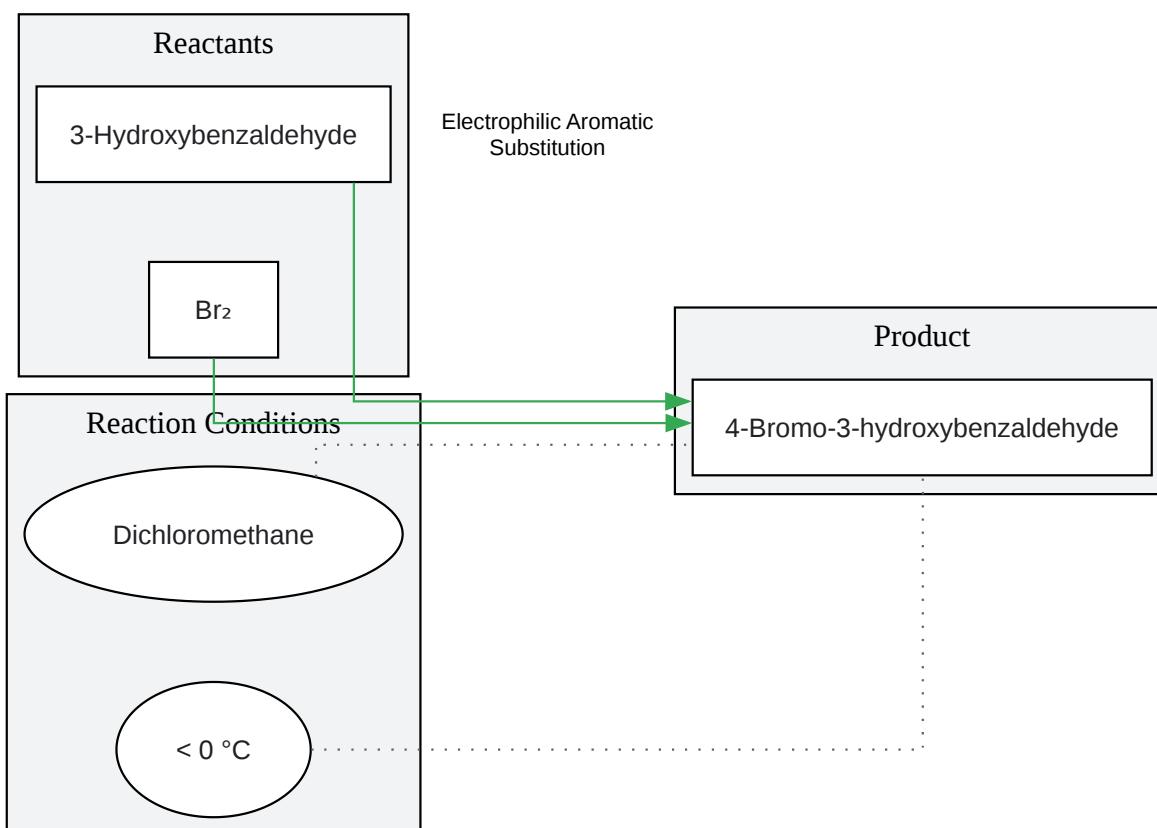
Data Presentation

The following table summarizes the quantitative data for the synthesis of **4-Bromo-3-hydroxybenzaldehyde**.

Parameter	Value	Reference
Starting Material	3-hydroxybenzaldehyde	[1]
Mass of Starting Material	35.4 g	[1]
Brominating Agent	Liquid Bromine	[1]
Mass of Brominating Agent	35.4 g	[1]
Solvent	Dichloromethane	[1]
Volume of Solvent	212 ml	[1]
Reaction Temperature	< 0 °C	[1]
Product	4-Bromo-3-hydroxybenzaldehyde	[1]
Final Product Mass	35.5 g	[1]

Reaction Pathway

The synthesis of **4-Bromo-3-hydroxybenzaldehyde** from 3-hydroxybenzaldehyde proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group (-OH) is an activating ortho-, para-director, while the aldehyde group (-CHO) is a deactivating meta-director. The strong activating effect of the hydroxyl group directs the bromine to the position para to it.



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Caption: Synthesis of **4-Bromo-3-hydroxybenzaldehyde**.

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References

- 1. 4-BROMO-3-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
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